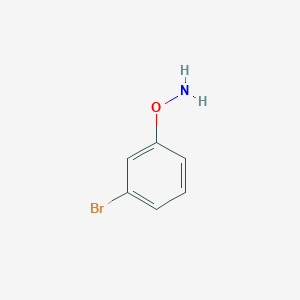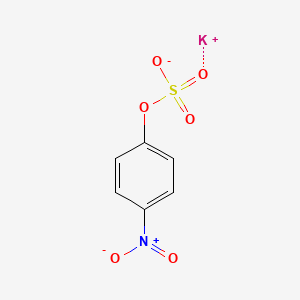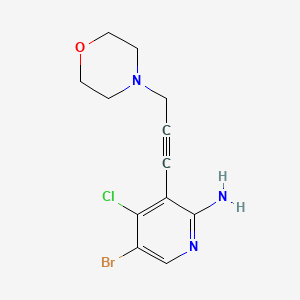
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is a complex organic compound that features a pyridine ring substituted with amino, bromo, chloro, and morpholino-propynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the amino, bromo, and chloro substituents through a series of halogenation and amination reactions. The morpholino-propynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The morpholino-propynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases such as triethylamine. Conditions often involve inert atmospheres and moderate temperatures.
Oxidation and Reduction Reactions: Reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex polycyclic structures.
Aplicaciones Científicas De Investigación
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural complexity.
Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the chloro and morpholino-propynyl groups.
5-Amino-3-bromo-2-chloropyridine: Similar structure but lacks the morpholino-propynyl group.
2-Amino-5-bromopyridine: Lacks both the chloro and morpholino-propynyl groups.
Uniqueness
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is unique due to the presence of the morpholino-propynyl group, which adds significant complexity and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H13BrClN3O |
|---|---|
Peso molecular |
330.61 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-3-(3-morpholin-4-ylprop-1-ynyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-8-16-12(15)9(11(10)14)2-1-3-17-4-6-18-7-5-17/h8H,3-7H2,(H2,15,16) |
Clave InChI |
QSJAQPGIBHWYAQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC#CC2=C(C(=CN=C2N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


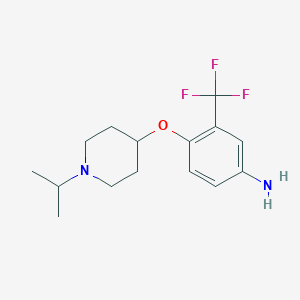



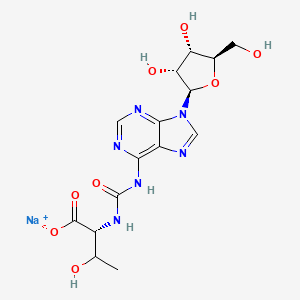
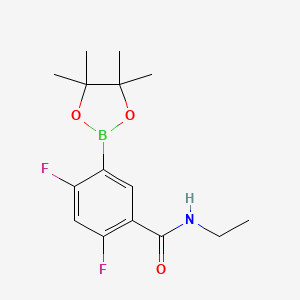
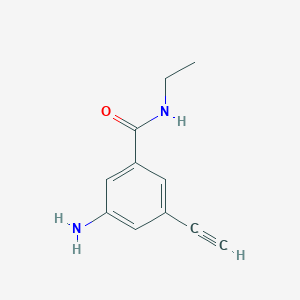
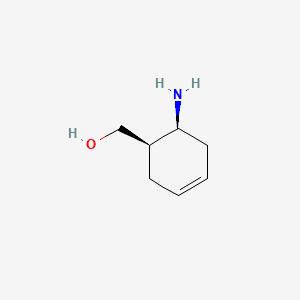
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
